Welcome to the BenchChem Online Store!
molecular formula C8H8N2O4S B3065458 Aziridine, 1-((4-nitrophenyl)sulfonyl)- CAS No. 43090-97-7

Aziridine, 1-((4-nitrophenyl)sulfonyl)-

Cat. No. B3065458
M. Wt: 228.23 g/mol
InChI Key: ZGBAGAYAVNYGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07897619B2

Procedure details

To a 25 mL round-bottom flask was added aziridine (10 mg, 234 μmol), sodium bicarbonate (20 mg, 234 μmol), 4-nitrobenzene-1-sulfonyl chloride (45 mg, 234 μmol) and 2 mL chloroform. After 10 minutes, LC-MS showed the desired product was formed. The reaction mixture was concentrated under reduced pressure to give the crude product of the title compound, that was used directly for the next step. MS m/z: 229 (M+1).
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1)([O-:11])=[O:10]>C(Cl)(Cl)Cl>[N+:9]([C:12]1[CH:13]=[CH:14][C:15]([S:18]([N:1]2[CH2:3][CH2:2]2)(=[O:20])=[O:19])=[CH:16][CH:17]=1)([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
N1CC1
Name
Quantity
20 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
45 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.